molecular formula C10H8BrNO3 B2553440 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 712347-61-0

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B2553440
CAS No.: 712347-61-0
M. Wt: 270.082
InChI Key: PPLKIMIGZSEKTE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with penicillin biosynthetic enzymes, thereby inhibiting their activity . The interaction between this compound and these enzymes is primarily through the bromophenyl group, which forms a stable complex with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, the carboxylic acid group of the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitory complex.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit glycolytic and mitochondrial metabolic pathways, leading to reduced cellular energy production . This inhibition is primarily mediated through the interaction of this compound with key enzymes in these pathways, such as hexokinase and pyruvate dehydrogenase. By inhibiting these enzymes, the compound can decrease the flux of metabolic intermediates through glycolysis and the tricarboxylic acid cycle, resulting in altered metabolite levels and reduced ATP production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different isoxazole derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications

Properties

IUPAC Name

3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLKIMIGZSEKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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